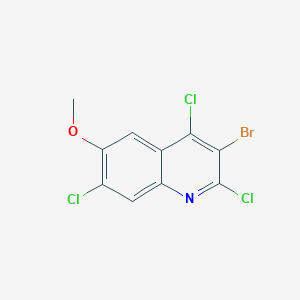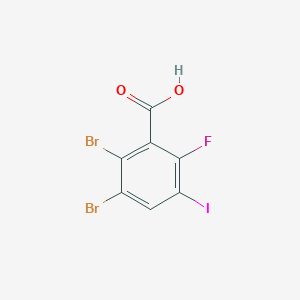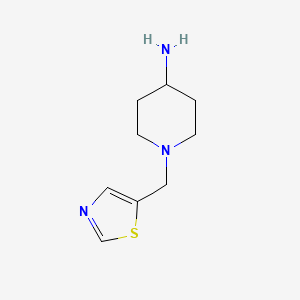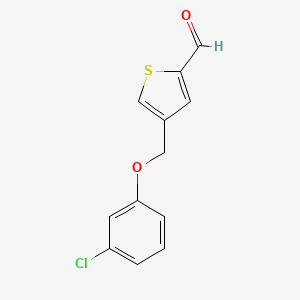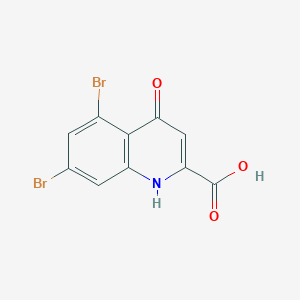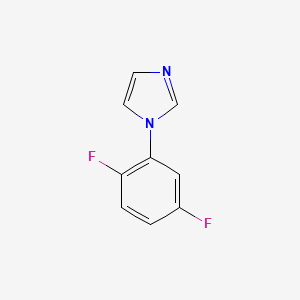
Cyclobutyl(m-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(m-tolyl)methanamine is an organic compound with the chemical formula C12H17N It is a derivative of methanamine, where the hydrogen atoms are substituted with cyclobutyl and m-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutyl(m-tolyl)methanamine can be synthesized through a series of organic synthesis reactions. One common method involves the reaction of cyclobutylmethylamine with toluene, followed by treatment with hydrochloric acid to obtain the final product . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl(m-tolyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(m-tolyl)methanone, while reduction may produce cyclobutyl(m-tolyl)methanol.
Applications De Recherche Scientifique
Cyclobutyl(m-tolyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cyclobutyl(m-tolyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects
Comparaison Avec Des Composés Similaires
Cyclobutyl(m-tolyl)methanamine can be compared with other similar compounds, such as:
Cyclobutylmethanamine: Lacks the m-tolyl group, leading to different chemical properties and reactivity.
m-Tolylmethanamine: Lacks the cyclobutyl group, resulting in distinct structural and functional characteristics.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
cyclobutyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10,12H,3,5-6,13H2,1H3 |
Clé InChI |
PXSDPIQFXJCIIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



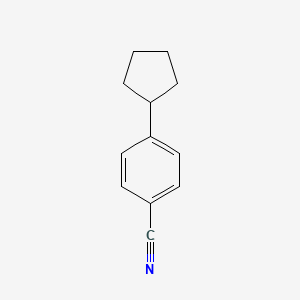
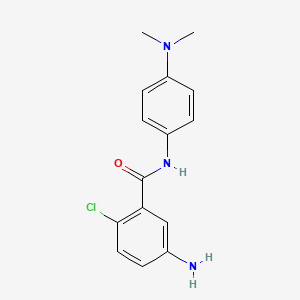
![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)

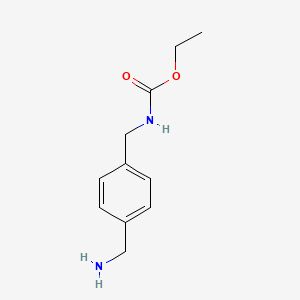
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
